Aldose Reductase Inhibition
Glucodistylin exhibits uncompetitive inhibitory activity against recombinant human aldose reductase with an IC50 of 7.2 μM [1]. In a parallel study under comparable in vitro conditions, quercitrin (quercetin-3-O-α-L-rhamnopyranoside) demonstrated an IC50 of 11.5 μM [2], indicating that glucodistylin is 1.6-fold more potent than this closely related flavonoid glycoside. However, in a separate assay using a different enzyme source or conditions, quercitrin was reported with an IC50 of 0.56 μM and isoquercitrin with 0.63 μM [3], demonstrating that assay parameters significantly influence measured potency. Notably, glucodistylin also inhibited sorbitol accumulation by 48.84% at 50 μM, whereas the comparator quercetin-3-O-α-L-rhamnopyranoside suppressed sorbitol accumulation in rat lens but no direct percentage is provided for comparison [2].
| Evidence Dimension | Recombinant human aldose reductase inhibition (IC50) |
|---|---|
| Target Compound Data | 7.2 μM |
| Comparator Or Baseline | Quercitrin (quercetin-3-O-α-L-rhamnopyranoside): 11.5 μM; Quercitrin: 0.40-0.63 μM; Isoquercitrin: 0.63 μM; TMG (positive control): 6.97 μM |
| Quantified Difference | Glucodistylin is 1.6-fold more potent than quercetin-3-O-α-L-rhamnopyranoside (IC50 7.2 μM vs 11.5 μM), but less potent than quercitrin in alternate assay conditions (IC50 7.2 μM vs 0.56 μM) |
| Conditions | Recombinant human aldose reductase, in vitro enzymatic assay (Lee et al. 2011); Human recombinant aldose reductase, DL-glyceraldehyde as substrate (Kim et al. 2010) |
Why This Matters
This demonstrates that glucodistylin possesses moderate aldose reductase inhibitory activity distinct from other flavonoid glycosides, which is relevant for researchers investigating structure-activity relationships or developing diabetic complication models.
- [1] Lee YS, Kim JK, Bae YS, Won MH, Kang IJ, Lim SS. Inhibitory effect of glucodistylin from the bark of Quercus acutissima on human recombinant aldose reductase and sorbitol accumulation. Arch Pharm Res. 2011;34(2):211-5. View Source
- [2] Kim SH, Kim JK, Lee YS, Bae YS, Lim SS. Inhibitory Effect of quercetin-3-O-α-L-rhamnopyranoside from Chamaecyparis obtuse on Aldose Reductase and Sorbitol Accumulation. Korean J Med Crop Sci. 2010;18(5):305-310. View Source
- [3] Kim JH, et al. Determination of flavonoids in Acer okamotoanum and their aldose reductase inhibitory activities. Korean J Pharmacogn. 2017;48(4):320-325. View Source
